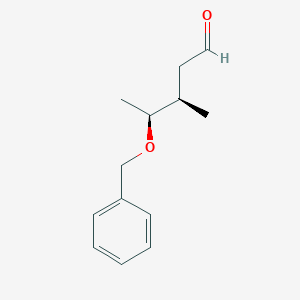

(3R,4S)-4-(Benzyloxy)-3-methylpentanal

Description

Structure

3D Structure

Properties

CAS No. |

917871-18-2 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(3R,4S)-3-methyl-4-phenylmethoxypentanal |

InChI |

InChI=1S/C13H18O2/c1-11(8-9-14)12(2)15-10-13-6-4-3-5-7-13/h3-7,9,11-12H,8,10H2,1-2H3/t11-,12+/m1/s1 |

InChI Key |

QWUGWMVHIHDKDP-NEPJUHHUSA-N |

Isomeric SMILES |

C[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CC=O)C(C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Stereocontrolled Chemical Transformations of 3r,4s 4 Benzyloxy 3 Methylpentanal

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group in (3R,4S)-4-(benzyloxy)-3-methylpentanal is the primary site of reactivity, readily undergoing nucleophilic attack. These additions are central to the construction of complex molecular architectures, and the inherent chirality of the starting aldehyde provides a powerful tool for controlling the stereochemistry of the products.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the aldehyde carbonyl is a cornerstone of synthetic organic chemistry. For this compound, these reactions are of particular interest as they allow for the extension of the carbon skeleton while potentially introducing new stereocenters with a high degree of control.

The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, can be employed with this compound acting as the electrophilic partner. While specific data on this exact aldehyde is not extensively documented in readily available literature, the principles of substrate-controlled diastereoselective aldol reactions provide a strong predictive framework. The stereochemical outcome is dictated by the facial selectivity of the enolate attack on the aldehyde, which is influenced by the existing stereocenters. The Zimmerman-Traxler model for aldol transition states is often invoked to rationalize the observed stereoselectivity, where a chair-like six-membered transition state minimizes steric interactions. harvard.edu The interplay between the α-methyl group and the β-benzyloxy group in this compound would be expected to create a strong facial bias, leading to the preferential formation of one diastereomer.

The addition of Grignard reagents to this compound provides a direct route to secondary alcohols with the formation of a new carbon-carbon bond. The stereochemical course of these reactions is governed by the principles of 1,2-asymmetric induction. The relative stereochemistry of the newly formed hydroxyl group and the existing stereocenters can often be predicted by the Felkin-Anh or Cram chelation models.

In the absence of a strongly chelating metal, the Felkin-Anh model is generally applied. libretexts.org This model predicts that the nucleophilic Grignard reagent will attack the carbonyl carbon from the face opposite to the largest substituent at the α-carbon. In the case of this compound, the relative steric bulk of the substituents on the chiral center adjacent to the carbonyl would direct the incoming nucleophile.

However, if the Grignard reagent is prepared in the presence of chelating agents like certain magnesium salts, or if other organometallic reagents capable of chelation are used, the Cram chelation model may become dominant. This model posits that the Lewis acidic metal center coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid five-membered ring. This conformation locks the substrate and directs the nucleophile to attack from the less hindered face of this chelated intermediate, often leading to a different diastereomer than predicted by the Felkin-Anh model. The choice of Grignard reagent and reaction conditions can thus be used to selectively access different stereoisomers of the product alcohol.

Table 1: Predicted Stereochemical Outcomes of Grignard Addition to this compound

| Model | Predicted Major Diastereomer | Conditions |

| Felkin-Anh | anti | Non-chelating |

| Cram Chelate | syn | Chelating |

Note: The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the substituent at the C3 position.

Allylation reactions provide a means to introduce a homoallylic alcohol moiety, a versatile functional group for further synthetic transformations. The use of allyltrichlorostannanes in reactions with chiral aldehydes is well-established for achieving high levels of diastereoselectivity. The reaction of this compound with an allyltrichlorostannane would be expected to proceed through a highly ordered six-membered chair-like transition state. In this transition state, the tin atom coordinates to the carbonyl oxygen, and the stereochemical outcome is determined by the minimization of steric interactions between the substituents on the aldehyde and the allyl group. The presence of the α-methyl and β-benzyloxy groups would strongly influence the facial bias of the addition, leading to a high preference for one of the possible diastereomeric products.

Chemoselective Reductions and Oxidations of the Aldehyde Group

The aldehyde group of this compound can be chemoselectively reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the benzyloxy ether linkage, provided appropriate reagents are chosen.

For the reduction to the corresponding primary alcohol, (3R,4S)-4-(benzyloxy)-3-methylpentan-1-ol, a variety of mild reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation. The reaction is typically high-yielding and proceeds without epimerization of the existing stereocenters.

Oxidation of the aldehyde to the carboxylic acid, (3R,4S)-4-(benzyloxy)-3-methylpentanoic acid, requires reagents that are tolerant of the benzyl (B1604629) ether. A common method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt and a chlorine scavenger such as 2-methyl-2-butene. This method is known for its high efficiency and chemoselectivity in oxidizing aldehydes in the presence of other sensitive functional groups.

Table 2: Reagents for Chemoselective Transformations of the Aldehyde Group

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (3R,4S)-4-(Benzyloxy)-3-methylpentan-1-ol |

| Oxidation | Sodium Chlorite (NaClO₂) | (3R,4S)-4-(Benzyloxy)-3-methylpentanoic acid |

Stereochemical Control and Mechanistic Considerations in Reactions of Chiral Benzyloxyaldehydes

The stereochemical outcomes of nucleophilic additions to chiral α-substituted-β-benzyloxyaldehydes like this compound are rationalized by established stereochemical models. The Felkin-Anh model is a powerful tool for predicting the outcome of non-chelation-controlled additions. It considers the steric hindrance of the substituents on the α-carbon. The largest group is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state.

In contrast, the Cram chelation model is applicable when a Lewis acidic metal can form a five- or six-membered chelate with the carbonyl oxygen and the oxygen of the benzyloxy group. This chelation locks the conformation of the aldehyde, and the nucleophile attacks from the less hindered face of the rigid cyclic intermediate. The choice of organometallic reagent and reaction conditions can thus be used to favor one model over the other, providing a strategy for diastereodivergent synthesis. The interplay of steric and electronic effects, along with the potential for chelation, makes the study of these reactions a rich area of investigation for understanding and controlling stereochemistry in organic synthesis.

Diastereoselectivity in Subsequent Carbon-Carbon Bond Formations

The aldehyde functionality in this compound is a key site for carbon-carbon bond forming reactions, such as aldol additions, Grignard reactions, and ally lations. The stereochemical outcome of these reactions is dictated by the existing stereocenters at C3 and C4, leading to the formation of diastereomeric products. The relative orientation of the incoming nucleophile is influenced by the steric and electronic environment created by the methyl group at C3 and the benzyloxy group at C4.

In reactions involving nucleophilic addition to the aldehyde, the formation of either syn or anti diastereomers, with respect to the newly formed hydroxyl group and the existing C3 methyl group, is possible. The diastereoselectivity is highly dependent on the nature of the nucleophile, the solvent, and particularly the presence of Lewis acids. Lewis acids can coordinate to the carbonyl oxygen and the oxygen of the benzyloxy group, forming a chelate that rigidifies the transition state and directs the nucleophilic attack from a specific face. libretexts.orgacs.org

For instance, in aldol reactions, the use of chelating Lewis acids like MgBr₂, ZnBr₂, or TiCl₄ can favor the formation of the syn aldol product. nih.gov In contrast, non-chelating conditions, often employing bulky silyl (B83357) protecting groups instead of benzyl ethers, tend to yield the anti product according to the Felkin-Ahn model. libretexts.org The diastereomeric ratio (d.r.) can be significantly influenced by these conditions, as illustrated in the following table which summarizes typical outcomes for analogous β-alkoxy aldehydes.

| Nucleophile/Reagent | Conditions | Major Diastereomer | Typical Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Lithium enolate of acetone | THF, -78 °C | Felkin-Ahn | Varies |

| Titanium enolate of acetone | TiCl₄, CH₂Cl₂, -78 °C | Cram-chelate | >95:5 |

| Allylmagnesium bromide | Et₂O, 0 °C | Chelation-controlled | ~80:20 |

| Allyltributyltin | BF₃·OEt₂, CH₂Cl₂, -78 °C | Non-chelation | ~20:80 |

Influence of Remote Chiral Centers and Protecting Groups on Reactivity

The stereochemical outcome of reactions at the aldehyde of this compound is primarily governed by the adjacent C3 methyl group (an α-stereocenter). However, the C4 stereocenter, bearing the benzyloxy group (a β-stereocenter), exerts a significant influence through both steric and electronic effects. This is an example of 1,3-asymmetric induction.

The benzyloxy group is considered a sterically demanding protecting group that can influence the conformational preference of the molecule in the transition state. acs.org More importantly, the oxygen atom of the benzyloxy group is a Lewis basic site capable of chelation with metal ions from organometallic reagents or added Lewis acids. researchgate.net This chelation creates a rigid, five-membered ring-like transition state, which can lock the conformation of the molecule and direct the incoming nucleophile to one face of the aldehyde, leading to high diastereoselectivity. acs.org This chelation control often overrides the predictions of non-chelation models. libretexts.org

The choice of protecting group at the C4 oxygen is therefore critical. While a benzyl group readily participates in chelation, a bulky silyl protecting group like tert-butyldiphenylsilyl (TBDPS) is generally considered non-chelating due to steric hindrance and the lower Lewis basicity of the silyl ether oxygen. libretexts.orgunito.it Consequently, replacing the benzyl group with a silyl group would be expected to switch the diastereoselectivity from a chelation-controlled pathway to a Felkin-Ahn-type addition. libretexts.org

Theoretical Models for Predicting Stereocontrol (e.g., Cram's Cyclic Model, Felkin-Ahn)

The stereochemical outcome of nucleophilic additions to the aldehyde of this compound can be rationalized using established theoretical models.

Cram's Cyclic Model (Chelation Control): This model is particularly relevant when Lewis acidic reagents are used, which can chelate to both the carbonyl oxygen and the benzyloxy oxygen. acs.org In this model, the molecule adopts a rigid cyclic conformation in the transition state. The nucleophile then attacks the carbonyl carbon from the less sterically hindered face, which is typically opposite to the larger of the two remaining substituents on the α-carbon (in this case, the methyl group versus a hydrogen). For this compound, this model generally predicts the formation of the syn diastereomer with high selectivity. researchgate.net

Felkin-Ahn Model (Non-Chelation Control): In the absence of a chelating metal, or when the β-alkoxy group is sterically hindered for chelation (e.g., a bulky silyl ether), the Felkin-Ahn model is applied. uwindsor.ca This model considers a staggered conformation where the largest substituent at the α-carbon is positioned perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest substituent. For this compound, the benzyloxypropyl group would be considered the largest substituent (L), the methyl group as medium (M), and the hydrogen as small (S). The model predicts that the nucleophile will approach from the side of the small substituent, leading to the formation of the anti diastereomer. uwindsor.cayoutube.com

The interplay between these two models is highly dependent on the reaction conditions, particularly the Lewis acid and the nature of the protecting group. libretexts.org

Protecting Group Manipulations and Derivatizations Involving the Benzyloxy and Aldehyde Functionalities

The benzyloxy and aldehyde groups in this compound and its derivatives are versatile functionalities that can be manipulated or further derivatized.

Benzyloxy Group Manipulations: The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, but can be selectively removed when necessary. Common methods for the deprotection of benzyl ethers include: organic-chemistry.orgjk-sci.com

Catalytic Hydrogenation: This is a widely used method, typically employing palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene). youtube.com This method is generally clean and high-yielding.

Lewis Acid Cleavage: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers, often at low temperatures. organic-chemistry.org

Oxidative Cleavage: For certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is effective. organic-chemistry.org

Aldehyde Derivatizations: The aldehyde group is highly reactive and can be converted into a variety of other functional groups. Common derivatizations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation (NaClO₂).

Reduction: Reduction to a primary alcohol can be achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.org

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

Acetal (B89532) Formation: The aldehyde can be protected as an acetal by reacting with an alcohol or a diol in the presence of an acid catalyst. This is often done to prevent its reaction while other parts of the molecule are being modified.

The following table summarizes some common protecting group manipulations and derivatizations.

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Benzyloxy Ether | Deprotection | H₂, Pd/C, EtOH | Alcohol |

| Benzyloxy Ether | Deprotection | BCl₃, CH₂Cl₂, -78 °C | Alcohol |

| Aldehyde | Oxidation | NaClO₂, t-BuOH, NaH₂PO₄ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, MeOH, 0 °C | Primary Alcohol |

| Aldehyde | Reductive Amination | R-NH₂, NaBH(OAc)₃, CH₂Cl₂ | Secondary Amine |

| Aldehyde | Wittig Olefination | Ph₃P=CHR, THF | Alkene |

| Aldehyde | Acetal Protection | Ethylene glycol, p-TsOH, Toluene | 1,3-Dioxolane |

Applications of 3r,4s 4 Benzyloxy 3 Methylpentanal in Complex Molecule Synthesis and Chiral Pool Utilization

As a Versatile Chiral Building Block in Natural Product Total Synthesis

The utility of (3R,4S)-4-(Benzyloxy)-3-methylpentanal stems from its incorporation into the "chiral pool," a collection of readily available, enantiomerically pure compounds derived from natural sources. nih.govresearchgate.netmdpi.comresearchgate.net Its pre-defined stereocenters serve as a foundation for the stereocontrolled synthesis of more complex molecules, significantly reducing the number of steps required to achieve a target structure.

Polyketides are a large and structurally diverse class of natural products assembled by polyketide synthases (PKSs) from simple carboxylic acid-derived units. nih.govyoutube.comresearchgate.net The stereochemical complexity of polyketides, often characterized by multiple chiral centers, presents a significant challenge for synthetic chemists. Chiral building blocks like this compound are instrumental in the construction of defined polyketide chains, allowing for the stepwise and stereocontrolled elaboration of the carbon skeleton. acs.org

In the context of polyketide synthesis, this aldehyde can be viewed as a surrogate for a propionate-derived unit, a common building block in polyketide biosynthesis. The methyl group at C3 and the oxygen functionality at C4 mimic the arrangement found in many polyketide natural products. Synthetic strategies often involve the reaction of the aldehyde with various nucleophiles to extend the carbon chain, with the existing stereocenters directing the stereochemical outcome of the newly formed chiral centers. This approach is fundamental to the assembly of complex polyketide fragments that are later incorporated into the final natural product. While direct, general studies on the use of this specific pentanal for polyketide chain construction are not extensively documented, its application within the total syntheses of polyketide-derived natural products underscores its importance in this area. nih.govnih.govresearchgate.net

The strategic importance of this compound is prominently displayed in the total synthesis of a variety of natural products. Its ability to serve as a precursor to key stereodefined fragments is a recurring theme in these synthetic endeavors.

exo-(+)-Brevicomin: The synthesis of the bark beetle pheromone exo-(+)-brevicomin has been achieved through various routes, with some approaches utilizing chiral α-benzyloxy aldehydes as key starting materials. pherobase.comresearchgate.netresearchgate.netpherobase.com In a synthesis of (+)-exo-brevicomin, an enantioselective approach to α-benzyloxy aldehydes was developed, highlighting the utility of such compounds in accessing this class of pheromones. researchgate.net The synthesis involves the reaction of a chiral aldehyde with a Grignard reagent, followed by a series of transformations to construct the characteristic bicyclic acetal (B89532) structure of brevicomin.

Malyngolide (B1214769): The antibiotic (-)-malyngolide, which exhibits activity against Mycobacterium smegmatis, has been synthesized using chiral building blocks. nih.gov While a direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of malyngolide often relies on the stereocontrolled construction of a tetrahydropyranone core, a process where chiral aldehydes are valuable precursors.

Doliculide: The potent antitumor agent (-)-doliculide, a cyclodepsipeptide, has been the target of several total syntheses. nih.govnih.govresearchgate.netresearchgate.net These syntheses often employ a convergent strategy, where complex fragments are synthesized independently and then coupled. The polyketide portion of doliculide, with its multiple stereocenters, is a significant synthetic challenge. One convergent synthesis of (-)-doliculide involved the stereoselective synthesis of a polyketide unit, demonstrating the importance of chiral building blocks in achieving the desired stereochemistry. nih.gov Another approach utilized an iterative asymmetric synthesis to install the 1,3-dimethyl groups and the 1,3-diol unit, showcasing a powerful strategy for constructing the complex stereochemical array of the polyketide fragment. nih.gov

Amphidinolide L: The amphidinolides are a large family of cytotoxic macrolides isolated from marine dinoflagellates. researchgate.netnih.govnih.govorganic-chemistry.orgorganic-chemistry.org The synthesis of the C1-C18 segment of amphidinolides G, H, and L has been achieved using a convergent strategy, underscoring the utility of coupling complex, stereochemically defined fragments. researchgate.net Although a direct synthesis of Amphidinolide L from this compound is not explicitly described, the synthesis of related amphidinolides often involves the use of chiral aldehydes and ketones in stereoselective bond-forming reactions to construct the intricate polyketide backbone.

The following table summarizes the application of chiral aldehydes in the synthesis of these natural products:

<타이타닉>

| Natural Product | Key Synthetic Strategy | Role of Chiral Aldehyde |

|---|---|---|

| exo-(+)-Brevicomin | Asymmetric synthesis of α-benzyloxy aldehydes | Precursor to the bicyclic acetal core. researchgate.net |

| (-)-Malyngolide | Deracemization of an epoxybut-1-ene | Not directly used, but conceptually similar chiral building blocks are employed. nih.gov |

| (-)-Doliculide | Convergent synthesis with a stereoselective synthesis of the polyketide unit | Precursor to the complex polyketide fragment. nih.gov |

| Amphidinolide L | Convergent synthesis of complex fragments | Precursor to key stereodefined segments of the macrolide. researchgate.net |

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations. Nucleophilic addition to the aldehyde carbonyl is a common strategy to introduce new carbon-carbon bonds and create a new stereocenter. The stereochemical outcome of such additions is often influenced by the existing chiral centers in the molecule, leading to the formation of stereochemically enriched alcohols. These alcohols can then be further elaborated into other functional groups, making this chiral aldehyde a gateway to a diverse array of complex structures.

For instance, the reduction of the aldehyde provides a 1,2-diol motif after deprotection, while reaction with organometallic reagents can lead to the formation of more complex alcohol structures. The benzyloxy group at C4 serves as a protecting group for the hydroxyl functionality, which can be removed at a later stage of the synthesis to reveal the free alcohol. This strategic use of a protecting group allows for the selective manipulation of other parts of the molecule without affecting the hydroxyl group.

Contribution to the Development of Asymmetric Synthetic Methodologies

The development of new asymmetric synthetic methods is crucial for the efficient and selective synthesis of chiral molecules. nih.govkanazawa-u.ac.jp Chiral molecules like this compound can play a role in this process, not only as targets for new methods but also as substrates to test the efficacy and stereoselectivity of newly developed catalysts and reagents.

While direct evidence of this compound being a primary substrate for the development of novel chiral catalysts is limited in the reviewed literature, the broader class of chiral β-alkoxy aldehydes is frequently employed in such studies. The stereochemical features of these aldehydes provide a challenging and relevant test for the stereodiscriminating ability of new catalytic systems. The development of chiral catalysts for reactions such as asymmetric aldol (B89426), Michael, and allylation reactions often involves screening a range of chiral aldehydes to establish the scope and limitations of the new method. The insights gained from these studies contribute to the refinement and optimization of chiral catalysts and reagents for broader synthetic applications.

Convergent synthesis, which involves the assembly of a target molecule from several complex fragments, is a powerful strategy for improving the efficiency of complex molecule synthesis. nih.gov The use of this compound as a starting material for the synthesis of key fragments in the total synthesis of natural products like the amphidinolides and doliculide exemplifies its role in convergent strategies. nih.govresearchgate.net

Stereodivergent synthesis aims to access multiple stereoisomers of a target molecule from a common precursor by selectively applying different reagents or catalysts. nih.govnih.gov While there are no specific reports detailing a stereodivergent strategy originating from this compound, its inherent chirality makes it a suitable candidate for such approaches. By carefully choosing the reaction conditions and reagents, it is conceivable to control the formation of new stereocenters relative to the existing ones, thus leading to different diastereomers of the product. The ability to access different stereoisomers is particularly important in medicinal chemistry for structure-activity relationship studies.

Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Precursors

The utility of this compound extends to its role as a key intermediate in the synthesis of precursors for advanced pharmaceutical and agrochemical agents. The inherent chirality of this molecule is leveraged to build complex structures with specific stereochemical requirements, which are often crucial for biological activity.

One notable application is in the synthesis of potential inhibitors of the nonmevalonate pathway. This metabolic pathway is essential in many bacteria, parasites, and plants, but absent in mammals, making it an attractive target for the development of novel antibiotics and herbicides. Research has demonstrated the synthesis of compounds like (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid, where the core stereochemistry is derived from a precursor structurally related to this compound. nih.gov The synthesis of such phosphonic acid derivatives highlights the utility of this chiral motif in creating molecules that can mimic natural substrates or intermediates in essential biochemical pathways, thereby acting as inhibitors.

While direct, large-scale industrial applications are not extensively documented in publicly available literature, the principles of its use are well-established in synthetic organic chemistry. The aldehyde group can readily undergo a range of carbon-carbon bond-forming reactions, including aldol reactions, Wittig reactions, and Grignard additions, to construct more complex carbon skeletons. For instance, highly stereoselective TiCl4-mediated aldol reactions using similar benzyloxy-protected ketones have been shown to yield adducts with high diastereomeric ratios, a principle that is applicable to the aldehyde as well. organic-chemistry.org

The benzyl (B1604629) ether serves as a robust protecting group for the hydroxyl function, stable to a wide variety of reaction conditions, yet readily removable under mild hydrogenolysis conditions at a later stage of the synthesis. This allows for the unmasking of the hydroxyl group to reveal a new site for functionalization or to participate in the final architecture of the target molecule.

The methyl group at the C3 position introduces a specific stereochemical feature that is found in a number of natural products and biologically active compounds. The ability to introduce this feature early in a synthetic sequence, using a building block like this compound, is a key advantage of the chiral pool strategy.

The following table summarizes the key transformations and potential applications of this compound in the synthesis of advanced precursors.

| Transformation | Reagents/Conditions | Resulting Functional Group/Structure | Potential Application in Precursor Synthesis |

| Aldol Reaction | Ketone/Ester Enolates, Lewis Acids (e.g., TiCl4) | β-Hydroxy Ketone/Ester | Synthesis of polyketide natural product fragments, enzyme inhibitors |

| Wittig Reaction | Phosphonium Ylides | Alkene | Chain elongation for long-chain fatty acid analogues, pheromones |

| Grignard/Organolithium Addition | Grignard/Organolithium Reagents | Secondary Alcohol | Introduction of diverse side chains for SAR studies |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol | Access to 1,3-diol systems after deprotection |

| Oxidation | NaClO2, PDC | Carboxylic Acid | Formation of amide or ester linkages in peptide or depsipeptide synthesis |

| Reductive Amination | Amines, NaBH3CN | Amine | Synthesis of amino alcohol derivatives, chiral ligands |

Spectroscopic and Stereochemical Elucidation Techniques for 3r,4s 4 Benzyloxy 3 Methylpentanal Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For complex structures like derivatives of (3R,4S)-4-(Benzyloxy)-3-methylpentanal, a suite of advanced NMR experiments is indispensable for assigning the constitution and stereochemistry.

Application of 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of individual nuclei. For instance, in a typical ¹H NMR spectrum of a this compound derivative, the aldehydic proton is expected to appear at a highly deshielded chemical shift, typically in the range of 9-10 ppm. libretexts.org

However, to establish the complete bonding framework and the relative orientation of substituents, two-dimensional (2D) NMR experiments are essential. science.govyoutube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. science.govsdsu.edu For a derivative of this compound, COSY would show correlations between the aldehydic proton and the proton at C3, the C3 proton and the C4 proton, and so on, confirming the connectivity of the pentanal backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. science.govsdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). science.govyoutube.comsdsu.edu HMBC is invaluable for connecting different fragments of a molecule. For example, it can show a correlation between the benzylic protons of the benzyloxy group and the carbon atom at C4, confirming the attachment of the protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is critical for determining relative stereochemistry. nih.gov For a rigid cyclic derivative, observing a NOE between two protons would indicate that they are on the same face of the ring. In acyclic systems like this compound derivatives, NOESY can help to deduce preferred conformations and the relative arrangement of stereocenters.

The analysis of coupling constants (J-values) from high-resolution 1D ¹H NMR spectra can also provide valuable stereochemical information, particularly in rigid systems. In acyclic systems, the magnitude of vicinal coupling constants (³JHH) can be related to the dihedral angle between the coupled protons, as described by the Karplus equation, offering insights into the predominant conformation and thus the relative stereochemistry. nmrwiki.org For aldol-type products, specific NMR analysis methods, such as the ABX pattern analysis, have been developed to assign the relative stereochemistry of β-hydroxy ketones, which are structurally related to the target aldehyde. nih.govnih.gov

Table 1: Representative 2D NMR Correlations for a this compound Derivative

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H1 (aldehyde) ↔ H3H3 ↔ H4H3 ↔ H-methyl | ¹H-¹H connectivity along the carbon backbone. |

| HSQC | C1 ↔ H1C3 ↔ H3C4 ↔ H4C-methyl ↔ H-methyl | Direct one-bond C-H correlations for carbon assignment. |

| HMBC | H1 ↔ C2, C3H-benzylic ↔ C4H-methyl ↔ C2, C3, C4 | Long-range connectivity to establish the overall structure. |

| NOESY | H3 ↔ H4H3 ↔ H-benzylic | Through-space proximity to infer relative stereochemistry. |

Use of Chiral Shift Reagents and Anisotropic Effects for Enantiomeric Excess Determination and Absolute Configuration Support

To determine the enantiomeric excess (ee) of a chiral compound, NMR spectroscopy can be employed in conjunction with chiral resolving agents. These agents fall into two main categories:

Chiral Derivatizing Agents (CDAs) : These are chiral molecules that react with the analyte to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for the integration of the corresponding peaks to determine the enantiomeric ratio. acs.orgnih.gov

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs) : These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govacs.org Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can induce significant chemical shift differences between the signals of the enantiomers, facilitating their quantification. fiveable.meharvard.eduresearchgate.net The magnitude of the induced shift depends on the proximity of the nucleus to the paramagnetic center. fiveable.me

Anisotropic effects in NMR can also be exploited to gain information about absolute configuration. nih.govbohrium.comnih.gov When a chiral molecule is placed in a chiral, anisotropic environment, such as a liquid crystal, the two enantiomers will orient themselves differently, leading to different residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) that can be measured by NMR. bohrium.comnih.gov This difference in orientation allows for the differentiation of enantiomers and, in some cases, the determination of absolute configuration by comparing the experimental data with theoretical calculations. bohrium.comresearchgate.net

Table 2: Methods for Enantiomeric Excess Determination by NMR

| Method | Principle | Advantages |

| Chiral Derivatizing Agents | Covalent reaction to form diastereomers with distinct NMR spectra. acs.orgnih.gov | Large separation of signals is often achievable. |

| Chiral Shift Reagents | Formation of transient diastereomeric complexes with a paramagnetic lanthanide, causing differential shifts. fiveable.meharvard.edu | Simple to use (no reaction required), can be very effective for certain functional groups. |

| Chiral Solvating Agents | Formation of transient diastereomeric complexes through weak interactions (e.g., hydrogen bonding). nih.govacs.org | Mild conditions, avoids potential kinetic resolution. |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of chiral compounds. researchgate.net

Measurement and Interpretation of Optical Rotation Data

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. wikipedia.org The measurement is performed using a polarimeter. masterorganicchemistry.comlibretexts.org The observed rotation (α) is dependent on the concentration of the sample, the path length of the light, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature. libretexts.orgwikipedia.org To obtain a standardized value, the specific rotation [α] is calculated. masterorganicchemistry.comwikipedia.org

The sign (+ for dextrorotatory or - for levorotatory) and magnitude of the specific rotation are characteristic properties of a chiral molecule. wikipedia.orgwikipedia.org While a non-zero optical rotation confirms that a compound is chiral and not a racemic mixture, the direct prediction of the sign of rotation for a given enantiomer is generally not possible without comparison to a known standard or complex theoretical calculations. libretexts.orgresearchgate.net However, for a known compound like this compound, the measured optical rotation of a synthetic sample can be compared to literature values to confirm its absolute configuration. The relationship between the R/S designation and the sign of rotation is not straightforward. libretexts.orglibretexts.org

Application of Circular Dichroism (CD) Spectroscopy for Conformational and Absolute Stereochemical Insights

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com A CD spectrum consists of positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. mtoz-biolabs.comnih.gov

For aldehydes, the n → π* electronic transition of the carbonyl group typically occurs around 280-300 nm and is often observable in the CD spectrum. Empirical rules, such as the Octant Rule for ketones, can sometimes be applied to aldehydes to correlate the sign of the Cotton effect with the absolute configuration of the stereocenters near the carbonyl chromophore.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.govnih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule from its measured exact mass. nih.gov For a derivative of this compound, HRMS would be used to confirm its molecular formula, providing strong evidence for its identity.

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the structure of a molecule through its fragmentation pattern. nih.govsemanticscholar.org In a typical MS/MS experiment, the molecular ion (or a protonated/deprotonated version) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and substructures. researchgate.net For a this compound derivative, characteristic fragment ions would be expected from the loss of the benzyloxy group, cleavage of the carbon-carbon bonds in the pentanal chain, and other specific fragmentation pathways. researchgate.net For instance, the presence of a prominent ion corresponding to the benzyl (B1604629) cation (C₇H₇⁺) or a tropylium (B1234903) ion at m/z 91 would be indicative of the benzyloxy substituent. researchgate.net

Theoretical and Computational Studies Applied to 3r,4s 4 Benzyloxy 3 Methylpentanal and Its Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis

There is no available research in the public domain that specifically employs Density Functional Theory (DFT) to investigate the reaction mechanisms and analyze the transition states of (3R,4S)-4-(Benzyloxy)-3-methylpentanal. DFT is a widely used computational method to understand electronic structure and predict the energetics of chemical reactions, including the identification of transition state geometries and activation energies. mdpi.com Such calculations would be invaluable for predicting how this aldehyde participates in various chemical transformations. However, the scientific community has not yet published studies applying this methodology to this specific molecule.

Conformational Analysis and Stereoelectronic Effects on Reactivity and Selectivity

A detailed conformational analysis of this compound, which would be crucial for understanding its reactivity and the stereoselectivity of its reactions, has not been reported. Conformational analysis, coupled with an understanding of stereoelectronic effects, helps in elucidating how the spatial arrangement of atoms and the orientation of orbitals influence the molecule's stability and preferred reaction pathways. baranlab.org For instance, the relative orientation of the benzyloxy group, the methyl group, and the aldehyde functional group would dictate the steric hindrance and electronic interactions that govern its behavior as a reactant. Without dedicated computational or experimental studies, a quantitative analysis remains unavailable.

Computational Prediction of Reactivity Profiles and Stereoselectivity in Aldehyde Transformations

No computational studies have been published that predict the reactivity profiles or the stereoselectivity of transformations involving the aldehyde group of this compound. Such predictive studies are often performed using computational models to forecast the outcomes of reactions, such as nucleophilic additions to the carbonyl group. These models can help in understanding why certain stereoisomers are formed preferentially. The absence of this research indicates a gap in the understanding of the specific chemical behavior of this compound from a computational standpoint.

Future Directions and Emerging Challenges in the Research of Chiral α Alkoxyaldehydes

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex chiral molecules like (3R,4S)-4-(Benzyloxy)-3-methylpentanal often involves multi-step sequences that can be resource-intensive. A significant challenge and a key area of future research is the development of more sustainable and atom-economical synthetic routes. numberanalytics.comrsc.org Traditional approaches may rely on stoichiometric amounts of chiral auxiliaries or reagents, leading to significant waste generation.

Future strategies will likely focus on:

Catalytic Asymmetric Methods: The development of novel catalytic systems that can generate the desired stereochemistry with high efficiency and turnover numbers is paramount. This includes the use of organocatalysts, transition metal complexes, and enzymatic transformations. mdpi.com Biocatalytic approaches, for instance, offer the potential for reactions to be carried out in aqueous media under mild conditions, significantly reducing the environmental impact. nih.gov

Feedstock Valorization: Utilizing readily available and renewable starting materials is a cornerstone of sustainable synthesis. Research into transforming biomass-derived feedstocks into valuable chiral building blocks is a promising avenue.

A comparison of synthetic strategies highlights the move towards greater efficiency:

| Strategy | Key Features | Advantages | Challenges |

| Chiral Auxiliary-Based | Covalent attachment of a chiral molecule to guide stereoselective reactions. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal, poor atom economy. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | High enantioselectivity, potential for high turnover, reduced waste. | Catalyst development can be challenging and expensive. |

| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and substrate scope can be limited. |

Exploration of Novel Reactivity Patterns and Cascade Transformations

This compound and related α-alkoxyaldehydes possess a unique arrangement of functional groups that can be exploited for novel reactivity patterns. The aldehyde functionality is a versatile handle for a wide range of carbon-carbon bond-forming reactions, while the adjacent alkoxy group can influence the stereochemical outcome of these transformations.

A major area of future exploration is the design and implementation of cascade reactions. nih.gov20.210.105nih.gov Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and elegance. nih.govnih.gov For a molecule like this compound, a cascade sequence could be initiated at the aldehyde terminus, with the stereocenters at C3 and C4 directing the formation of new stereocenters downstream.

For example, an initial aldol (B89426) reaction could be followed by an intramolecular cyclization or rearrangement, rapidly building molecular complexity from a relatively simple starting material. The development of such cascades requires a deep understanding of the subtle interplay between reaction kinetics and thermodynamics, as well as the influence of catalysts and reaction conditions.

Expansion of Applications in the Synthesis of Diverse Chemical Structures

The utility of this compound has been prominently demonstrated in the total synthesis of the potent anti-cancer agent, (+)-discodermolide. acs.orgnih.govresearchgate.netresearchgate.netacs.orgwikipedia.org In these syntheses, this aldehyde serves as a crucial building block, representing the C1-C6 or a similar fragment of the natural product. acs.orgresearchgate.net The stereochemical information embedded in this fragment is critical for the successful construction of the complex polyketide architecture of discodermolide.

Future research will undoubtedly focus on expanding the application of this and other chiral α-alkoxyaldehydes to the synthesis of a broader range of complex natural products and medicinally relevant compounds. sciencedaily.comkanazawa-u.ac.jp The stereochemical motif present in this compound is a common feature in many polyketide natural products, making it a valuable synthon for a variety of synthetic targets.

Furthermore, the development of synthetic routes that allow for the facile modification of the alkyl backbone and the alkoxy group will enable the creation of diverse libraries of chiral building blocks. These libraries can then be used in fragment-based drug discovery and for the synthesis of analogs of known bioactive molecules to probe structure-activity relationships.

Integration with Flow Chemistry and Automation for Enhanced Efficiency and Scalability

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and reproducibility. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers elegant solutions to many of these challenges. durham.ac.ukunimi.itresearchgate.netacs.orgnih.gov

The integration of the synthesis of chiral α-alkoxyaldehydes like this compound into automated flow systems is a key area for future development. durham.ac.ukunimi.it Flow chemistry offers several advantages:

Precise Control over Reaction Parameters: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved yields and selectivities.

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive reagents or exothermic reactions.

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, avoiding the need for extensive re-optimization.

Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and the synthesis of compound libraries with minimal manual intervention. researchgate.net

The development of robust and efficient flow-based syntheses of this compound and its derivatives will be crucial for making these valuable building blocks more accessible for both academic research and industrial applications. This will require the development of new catalysts and reagents that are compatible with flow conditions, as well as the design of integrated multi-step flow sequences that minimize the need for intermediate purification steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.